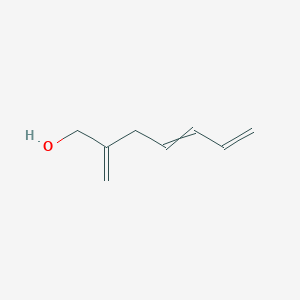

2-Methylidenehepta-4,6-dien-1-OL

Description

Propriétés

Numéro CAS |

57217-10-4 |

|---|---|

Formule moléculaire |

C8H12O |

Poids moléculaire |

124.18 g/mol |

Nom IUPAC |

2-methylidenehepta-4,6-dien-1-ol |

InChI |

InChI=1S/C8H12O/c1-3-4-5-6-8(2)7-9/h3-5,9H,1-2,6-7H2 |

Clé InChI |

VEUKIHVGYGQMHP-UHFFFAOYSA-N |

SMILES canonique |

C=CC=CCC(=C)CO |

Origine du produit |

United States |

Méthodes De Préparation

Aldol Condensation–Dehydration Sequence

The C4–C7 fragment can be constructed via an Evans aldol reaction, leveraging chiral auxiliaries to control stereochemistry. For example, condensation of ethyl (E)-4-pentenal with a boron enolate derived from methyl acetate yields a β-hydroxy ketone intermediate. Subsequent Mukaiyama dehydration with triflic anhydride generates the conjugated diene system.

Procedure :

- Generate boron enolate from methyl acetate using diisopropylamine and boron trifluoride etherate.

- Add ethyl (E)-4-pentenal at −78°C, warm to 0°C, and quench with pH 7 buffer.

- Dehydrate the aldol adduct with triflic anhydride (1.2 equiv) and 2,6-lutidine in dichloromethane.

- Purify via silica gel chromatography (hexane/ethyl acetate 4:1).

Wittig Olefination for Methylidene Installation

The exocyclic methylidene group is efficiently introduced using a stabilized ylide. A Horner–Wadsworth–Emmons (HWE) reaction between a phosphorylated aldehyde and a ketone precursor affords the terminal alkene with high E-selectivity.

Procedure :

Cross-Metathesis for Diene Formation

Grubbs II-catalyzed cross-metathesis between 1,3-pentadiene and a terminal olefin precursor constructs the conjugated diene motif. This method offers excellent regiocontrol and functional group tolerance.

Procedure :

- Combine 1,3-pentadiene (2.0 equiv) and allylic alcohol precursor (1.0 equiv) in dichloromethane.

- Add Grubbs II catalyst (5 mol%) and stir at 40°C for 12 h.

- Filter through Celite and concentrate under reduced pressure.

- Purify by flash chromatography.

Comparative Analysis of Methodologies

| Method | Advantages | Limitations | Yield Range |

|---|---|---|---|

| Aldol–Dehydration | High stereocontrol; scalable | Requires anhydrous conditions | 60–65% |

| Wittig Olefination | E-selectivity; mild conditions | Phosphonate synthesis adds steps | 70–78% |

| Cross-Metathesis | Atom economy; modularity | Catalyst cost; side isomerization | 60–68% |

Functional Group Interconversions

Alcohol Protection Strategies

The C1 hydroxyl group necessitates protection during diene formation. Triethylsilyl (TES) ethers and 4-methoxybenzyl (PMB) ethers are optimal due to their stability under metathesis and Wittig conditions.

Deprotection :

Analyse Des Réactions Chimiques

Types of Reactions

2-Methylidenehepta-4,6-dien-1-OL undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: Reduction reactions can convert the double bonds into single bonds, yielding saturated alcohols.

Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Halogenation reactions can be carried out using halogens like chlorine or bromine under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or acids, while reduction can produce saturated alcohols .

Applications De Recherche Scientifique

2-Methylidenehepta-4,6-dien-1-OL has several scientific research applications, including:

Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: Investigated for its potential biological activities and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mécanisme D'action

The mechanism of action of 2-Methylidenehepta-4,6-dien-1-OL involves its interaction with specific molecular targets and pathways. The compound’s conjugated diene structure allows it to participate in various chemical reactions, influencing its biological and chemical activities. The exact molecular targets and pathways depend on the specific application and context of use .

Comparaison Avec Des Composés Similaires

Key Observations :

- In contrast, the branched isopropyl group in the analog () likely reduces reactivity at C4 due to steric shielding .

Reactivity and Stability

Conjugation Effects : The conjugated 4,6-diene system in both compounds may stabilize transition states in cycloaddition reactions. However, the methylidene group in the target compound could further lower activation energy compared to the substituted analog .

Hydroxyl Group Reactivity : The primary hydroxyl group in the target compound (C1) may exhibit higher nucleophilicity than the tertiary hydroxyl group (C3) in the analog due to reduced steric hindrance.

Q & A

Q. How can the stereoselective synthesis of 2-Methylidenehepta-4,6-dien-1-OL be optimized for high yield and purity?

- Methodological Answer : Optimize reaction parameters such as temperature (e.g., 130°C in 1,4-dioxane), catalyst selection (e.g., CuBr₂ for analogous dienol syntheses), and substrate ratios based on protocols for structurally related compounds like (E)-2-methylhepta-4,6-dien-1-ol . Post-synthesis, employ HPLC for purification to isolate the target compound from stereoisomers or byproducts . Monitor reaction progress via thin-layer chromatography (TLC) and adjust reaction times (e.g., 12–24 hours) to minimize side reactions.

Q. What spectroscopic and analytical techniques are most effective for characterizing 2-Methylidenehepta-4,6-dien-1-OL?

- Methodological Answer : Use 1H/13C NMR to confirm regiochemistry and double-bond geometry, referencing chemical shift databases for dienol derivatives (e.g., δ ~5.5–6.5 ppm for conjugated dienes) . High-resolution mass spectrometry (HRMS) validates molecular weight (e.g., calculated vs. experimental values within ±0.001 Da) . Infrared (IR) spectroscopy identifies functional groups (e.g., hydroxyl stretches at ~3200–3600 cm⁻¹). For stereochemical confirmation, compare experimental data with X-ray crystallography results of analogous compounds (e.g., (E)-6-methylhepta-4,6-dien-1-ol) .

Advanced Research Questions

Q. How can computational chemistry resolve stereochemical ambiguities in 2-Methylidenehepta-4,6-dien-1-OL derivatives?

- Methodological Answer : Combine density functional theory (DFT) calculations with experimental NMR data to predict and verify stereochemical outcomes. For example, compare computed 13C chemical shifts for possible stereoisomers with experimental values (error thresholds < 2 ppm). Validate computational models using X-ray structures of related compounds (e.g., (E)-6-(trimethylsilyl)hepta-4,6-dien-1-ol) . Use molecular dynamics simulations to assess conformational stability under reaction conditions.

Q. What strategies address contradictions in reaction outcomes during diene conjugation or cyclization involving 2-Methylidenehepta-4,6-dien-1-OL?

- Methodological Answer : Systematically vary reaction parameters (e.g., solvent polarity, temperature gradients) to identify critical factors influencing regioselectivity. For example, polar aprotic solvents may favor conjugate addition over radical pathways. Use kinetic studies (e.g., time-resolved NMR or quenching experiments) to detect transient intermediates and refine mechanistic hypotheses . Cross-validate results with independent techniques (e.g., isotopic labeling for tracking bond formation) .

Q. How can mechanistic studies improve the design of intramolecular (4+3) cycloadditions using 2-Methylidenehepta-4,6-dien-1-OL?

- Methodological Answer : Investigate transition states via frontier molecular orbital (FMO) theory to predict reactivity and regioselectivity. For example, assess HOMO-LUMO interactions between diene and dienophile components. Experimentally, employ deuterium labeling at reactive sites (e.g., methylidene group) to trace bond reorganization pathways . Compare kinetic data (e.g., activation energy barriers) with computational predictions to refine catalytic systems.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.